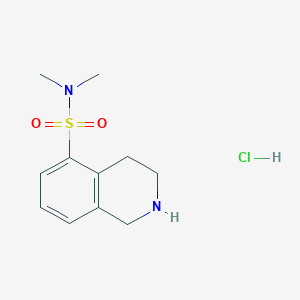

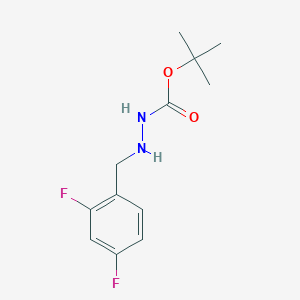

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate

Vue d'ensemble

Description

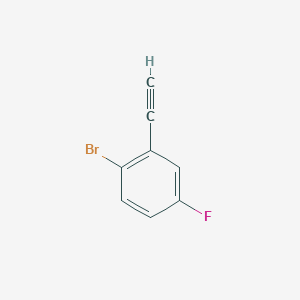

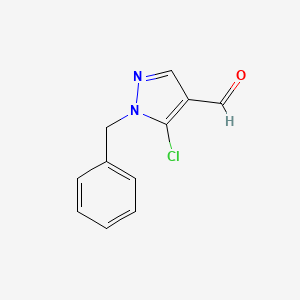

“tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” is a versatile chemical compound with a unique structure. It finds applications in diverse scientific research, ranging from drug development to materials science. It is an intermediate for the preparation of antiviral protease inhibitors .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C12H16F2N2O2 . Detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs) like tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate are used across various industries to prevent oxidative reactions and extend product shelf life. Recent studies have highlighted the environmental presence, human exposure, and potential toxicity of SPAs. Detected in indoor dust, air particulates, and water bodies, these compounds raise concerns about ecosystem health and human safety. SPAs have been found in human tissues and fluids, suggesting widespread exposure through food, dust, and personal care products. Toxicological studies point to potential liver toxicity, endocrine disruption, and carcinogenicity, necessitating further research into safer, eco-friendly alternatives (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

Research on the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, by adding hydrogen in a cold plasma reactor has shown promising results. The study reviewed the application of radio frequency (RF) plasma reactors in decomposing air toxics, including MTBE, and demonstrated the feasibility of using RF plasma for MTBE decomposition. This approach offers an alternative method for converting MTBE into less harmful substances, contributing to environmental protection efforts (Hsieh et al., 2011).

Analytical Methods for Antioxidant Activity

The study of antioxidants is crucial in various scientific fields. This review discusses the most important tests for determining antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidant capacity in complex samples. The review also touches on the potential of using electrochemical (bio)sensors as complementary methods in antioxidant studies, offering insights for future research and application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Occurrence and Fate of Parabens

Parabens, commonly used as preservatives, have raised concerns due to their potential as weak endocrine disrupters. This review summarizes over a decade of research on their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist in the environment, present in surface water and sediments. The review highlights the need for further studies on the environmental impact of parabens and the development of safer alternatives (Haman et al., 2015).

Safety and Hazards

Orientations Futures

As an intermediate for the preparation of antiviral protease inhibitors , “tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate” could potentially play a significant role in the development of new antiviral drugs. Its unique structure and versatility suggest it may have broad applications in diverse areas of scientific research.

Propriétés

IUPAC Name |

tert-butyl N-[(2,4-difluorophenyl)methylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJGOFOHJNHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)

![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)